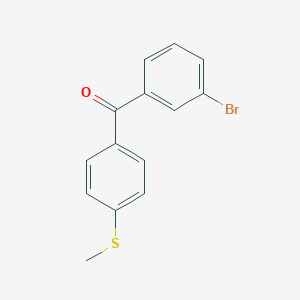

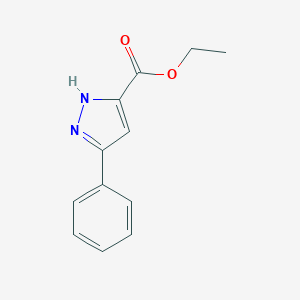

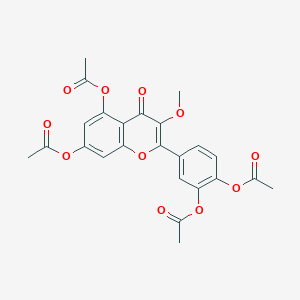

![molecular formula C11H17N3O5 B174835 Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate CAS No. 164029-51-0](/img/structure/B174835.png)

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate

説明

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, has been a topic of interest in many research groups . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis

The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .Physical And Chemical Properties Analysis

The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .科学的研究の応用

1. Role in Drug Development

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, as part of the 1,3,4-oxadiazole family, is significantly valued in drug development due to the oxadiazole core's varied pharmacological properties. This compound and its relatives demonstrate extensive applications across a range of medical conditions, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic treatments. The 1,3,4-oxadiazole moiety, in particular, is noted for its efficacy and lower toxicity, making it a crucial structural unit for the synthesis of new medicinal agents aimed at treating diverse diseases (Rana, Salahuddin, & Sahu, 2020).

2. Therapeutic Applications

Research into 1,3,4-oxadiazole derivatives, including Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, underscores their importance in medicinal chemistry for a broad spectrum of therapeutic applications. These compounds have been explored for anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antihypertensive activities, among others. Their peculiar structural features facilitate effective binding with various enzymes and receptors, leading to a wide range of bioactivities (Verma et al., 2019).

3. Synthetic and Biological Importance

The synthetic versatility of the 1,3,4-oxadiazole ring, including its derivatives, is of paramount importance in drug synthesis (BIODS). These compounds are recognized for their broad synthetic and biological applications, particularly in developing antitumor, antifungal, antituberculous, antimalarial, and antibacterial agents. The diverse synthetic routes to these structures highlight their significance as bio-promising hybrid structures for new drug development (Karpenko, Panasenko, & Knysh, 2020).

4. Metal-Ion Sensing Applications

Beyond pharmacological applications, Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, by virtue of its 1,3,4-oxadiazole structure, contributes to the development of chemosensors. These compounds are utilized in creating high photoluminescent quantum yield frameworks for metal-ion sensing, leveraging their excellent thermal and chemical stability. This utility spans not only pharmacology but also material science and organic electronics, demonstrating the compound's versatile applications in scientific research (Sharma, Om, & Sharma, 2022).

特性

IUPAC Name |

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBKZLODEPRJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

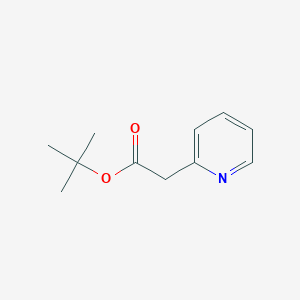

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)